molecular formula C19H22N2O3S B14164915 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide CAS No. 896854-73-2

6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B14164915
CAS No.: 896854-73-2
M. Wt: 358.5 g/mol
InChI Key: KYJVVLOSSAZKMO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxyisoquinoline with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with cellular proteins involved in signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its specific structural features and the presence of both methoxy and carbothioamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

896854-73-2

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C19H22N2O3S/c1-22-16-6-4-15(5-7-16)20-19(25)21-9-8-13-10-17(23-2)18(24-3)11-14(13)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,25)

InChI Key

KYJVVLOSSAZKMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2)OC)OC

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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